BenchChemオンラインストアへようこそ!

(1R, 2S)-Isoxsuprine

Tocolysis Preterm labor β-adrenergic agonists

(1R,2S)-Isoxsuprine HCl delivers a dual pharmacological mechanism—β-adrenergic agonism plus a papaverine-like direct smooth muscle relaxant effect—unlike pure β-agonists (ritodrine, terbutaline). Its commercial diastereomeric pair (1RS,2SR/2'SR) contains only 2 of 8 possible stereoisomers, providing an analytically challenging substrate for chiral HPLC/CE method development. Extended-release pharmacokinetics (~10 h half-life) support sustained-dosing protocols. Preferential vasodilation of skeletal muscle arterial beds over cutaneous vessels enables tissue-specific perfusion research. Choose this compound for chiral separation validation, vascular pharmacology, or uterine relaxation studies requiring stereochemical complexity.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
Cat. No. B13436249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R, 2S)-Isoxsuprine
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
InChIInChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14+,18+/m1/s1
InChIKeyBMUKKTUHUDJSNZ-GLJUWKHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-Isoxsuprine Procurement Guide: Chemical Identity and Pharmacological Classification


(1R,2S)-Isoxsuprine, most commonly supplied as isoxsuprine hydrochloride (CAS 395-28-8), is a chiral benzyl alcohol derivative that functions as a β-adrenergic receptor agonist with vasodilator and uterine relaxant activity [1]. The compound contains three chiral centers; commercial pharmaceutical formulations contain the specific 1RS,2SR/2'SR racemic diastereomeric pair rather than all eight possible stereoisomers [2]. Its mechanism of action involves direct relaxation of vascular and uterine smooth muscle, with vasodilating actions greater on arteries supplying skeletal muscle than on those supplying skin [1]. Isoxsuprine exhibits a distinctive pharmacological profile characterized by β-adrenergic agonism that is not fully antagonized by β-blockers, suggesting additional non-adrenergic mechanisms including a papaverine-like direct smooth muscle relaxant effect [1].

Why Generic Substitution of (1R,2S)-Isoxsuprine with Alternative Tocolytic or Vasodilator Agents Fails


Substituting isoxsuprine with other β-adrenergic tocolytics (e.g., ritodrine, terbutaline) or alternative tocolytic classes (e.g., calcium channel blockers, nitric oxide donors) cannot be performed without material alteration of clinical outcomes and safety profiles. While ritodrine demonstrates higher tocolytic potency in vitro and greater efficacy in suppressing preterm labor [1], isoxsuprine exhibits a unique dual mechanism involving both β-adrenergic activation and a papaverine-like direct smooth muscle relaxation component that ritodrine lacks [2]. Conversely, compared to nifedipine or nitroglycerine, isoxsuprine shows lower success rates for pregnancy prolongation but different maternal hemodynamic and metabolic effect profiles [3][4]. The compound's extended-release oral formulation produces a markedly prolonged terminal half-life (~10 h) compared to the immediate-release or intravenous profiles of most comparators . Stereochemical purity also differentiates available formulations, as commercial isoxsuprine contains only two of eight possible stereoisomers, a chiral specification not uniform across all β-agonist products [5]. These pharmacological, pharmacokinetic, and stereochemical differences preclude simple interchangeability without compromising intended therapeutic or research outcomes.

Quantitative Comparative Evidence: (1R,2S)-Isoxsuprine Versus Tocolytic and Vasodilator Alternatives


Tocolytic Failure Rate: Isoxsuprine Versus Ritodrine in Preterm Labor Suppression

In a prospective observational study comparing oral isoxsuprine (10 mg eight-hourly) to intravenous/oral ritodrine for suppression of preterm labor, isoxsuprine demonstrated a failure rate of 22.22% compared to 6.5% for ritodrine [1]. This 3.4-fold higher failure rate was accompanied by significantly higher maternal cardiac side effects in the isoxsuprine group [1].

Tocolysis Preterm labor β-adrenergic agonists Obstetrics

Pregnancy Prolongation Duration: Isoxsuprine Versus Nifedipine in Preterm Labor

In a prospective randomized controlled trial comparing nifedipine (calcium channel blocker) to isoxsuprine (β-mimetic) for suppression of preterm labor, the mean prolongation of pregnancy was 19.18 ± 17.82 days with isoxsuprine versus 25 ± 19.85 days with nifedipine [1]. Successful tocolysis was achieved in 70% of isoxsuprine-treated patients compared to 81.25% of nifedipine-treated patients [1].

Tocolysis Calcium channel blockers Preterm labor Obstetrics

48-Hour Tocolytic Success Rate: Isoxsuprine Versus Transdermal Nitroglycerine

In a 2023 longitudinal study comparing transdermal glyceryl trinitrate (GTN) patch to isoxsuprine for preterm labor management, the success rate for prolonging pregnancy for the first 48 hours was 80% in the isoxsuprine group compared to 90% in the GTN patch group [1]. Both drugs were deemed effective for acute tocolysis, though GTN demonstrated a 10-percentage-point advantage in early pregnancy prolongation success [1].

Tocolysis Nitric oxide donors Preterm labor Obstetrics

Oral Extended-Release Half-Life: Isoxsuprine Pharmacokinetic Differentiation

Pharmacokinetic analysis of isoxsuprine hydrochloride administered as an extended-release oral formulation reveals a terminal half-life of approximately 10 hours following oral doses of 30, 60, and 90 mg, compared to 2.2 hours following 10 mg intramuscular administration . Oral absorption was approximately 51%, with linear correlation across the three oral doses . This extended half-life enables less frequent dosing than would be predicted from the 1.25-1.5 hour half-life reported for immediate-release formulations [1].

Pharmacokinetics Oral bioavailability Extended-release formulation Drug delivery

Comparative In Vitro Uterine Relaxant Potency: Isoxsuprine Versus Ritodrine and Isoproterenol

In isolated rat uterus preparations (19-20th day of gestation), spontaneous movements and evoked contractile responses were suppressed by ritodrine at concentrations of 10⁻⁹ to 10⁻⁶ M. The tocolytic potency of ritodrine was approximately 10-fold greater than that of isoxsuprine and 100- to 1,000-fold less than that of isoproterenol [1]. When administered intravenously to pregnant rats and rabbits, the tocolytic potency order was isoproterenol > ritodrine > isoxsuprine [1].

In vitro pharmacology Uterine contractility β-adrenergic agonists Tocolysis

Chiral Purity and Stereoisomer Specification: Isoxsuprine Versus Alternative β-Agonists

Isoxsuprine contains three chiral centers, theoretically yielding eight possible stereoisomers. Commercial pharmaceutical formulations, however, contain only two enantiomeric forms—specifically the 1RS,2SR/2'SR diastereomeric pair—due to the use of optically pure intermediates or diastereomeric crystallization during synthesis [1]. This controlled stereochemical composition distinguishes isoxsuprine from other β-agonists with different chiral specifications (e.g., albuterol/salbutamol, which exists as a racemic mixture of R- and S-enantiomers with distinct pharmacological properties) [2].

Chiral separation Stereochemistry Pharmaceutical analysis Quality control

Optimal Application Scenarios for (1R,2S)-Isoxsuprine Based on Comparative Evidence


Oral Extended-Release Tocolytic Therapy Requiring Prolonged Dosing Intervals

Isoxsuprine's extended-release oral formulation, with a terminal half-life of approximately 10 hours, enables dosing intervals significantly longer than immediate-release alternatives . This scenario applies when clinical protocols prioritize reduced daily pill burden and sustained plasma concentrations over the higher tocolytic potency of alternatives like ritodrine. The 70-80% success rate for pregnancy prolongation at 48 hours supports its use when modest efficacy is acceptable in exchange for oral convenience [1][2].

Research Applications Requiring Dual β-Adrenergic and Papaverine-Like Smooth Muscle Relaxation

Isoxsuprine exhibits a unique dual mechanism combining β-adrenergic receptor activation with a papaverine-like direct smooth muscle relaxant effect that distinguishes it from pure β-agonists like ritodrine and terbutaline [3]. This property makes isoxsuprine the appropriate selection for research protocols investigating non-adrenergic uterine or vascular smooth muscle relaxation pathways, particularly in species where the papaverine-like component predominates [3]. The incomplete blockade by propranolol further confirms this mechanistic divergence [4].

Chiral Separation Method Development and Stereochemical Quality Control

The complex stereochemistry of isoxsuprine—three chiral centers with commercial formulations containing only the 1RS,2SR/2'SR diastereomeric pair—makes it an ideal candidate compound for chiral separation method development and validation [5]. Analytical laboratories requiring a β-agonist with multiple chiral centers for HPLC or CE method optimization should select isoxsuprine over simpler racemic β-agonists (e.g., albuterol with only one chiral center) due to its greater analytical challenge and relevance to complex chiral drug characterization [5].

Peripheral Vascular Research in Skeletal Muscle Arterial Beds

Isoxsuprine demonstrates preferential vasodilation in arteries supplying skeletal muscle compared to those supplying skin [6]. This tissue-selective vasodilation profile differentiates it from non-selective vasodilators and supports its use in research applications focused on skeletal muscle perfusion, peripheral arterial disease models, or comparative pharmacology of tissue-specific vasodilator responses. However, note that in equine digital artery studies, isoxsuprine showed higher affinity for α-adrenoceptors than β-adrenoceptors, suggesting species- and tissue-dependent receptor selectivity that must be accounted for in experimental design [7].

Quote Request

Request a Quote for (1R, 2S)-Isoxsuprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.